molecular formula C6H3F3O2 B574616 1,3-Benzenediol,  2,4,6-trifluoro- CAS No. 175359-18-9

1,3-Benzenediol, 2,4,6-trifluoro-

Cat. No.: B574616
CAS No.: 175359-18-9
M. Wt: 164.083
InChI Key: IOMXPJKHTSVFGV-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 2,4,6-trifluoro- (CAS: 175359-18-9) is a fluorinated derivative of resorcinol (1,3-benzenediol) with three fluorine atoms substituted at the 2-, 4-, and 6-positions of the aromatic ring. Its molecular formula is C₆H₃F₃O₂, and it has a molecular weight of 168.09 g/mol. The compound is structurally characterized by two hydroxyl groups in the 1,3-positions and three fluorine atoms symmetrically positioned on the benzene ring, enhancing its electronic and steric properties. This substitution pattern increases acidity compared to non-fluorinated analogs due to the electron-withdrawing nature of fluorine.

The compound is primarily used in pharmaceutical and agrochemical research as an intermediate for synthesizing bioactive molecules. For instance, Dayang Chem (Hangzhou) Co., Ltd., a leading producer, lists it as a specialty reagent for medicinal and dye industries.

Properties

CAS No.

175359-18-9

Molecular Formula

C6H3F3O2

Molecular Weight

164.083

IUPAC Name

2,4,6-trifluorobenzene-1,3-diol

InChI

InChI=1S/C6H3F3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H

InChI Key

IOMXPJKHTSVFGV-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)O)F)O)F

Synonyms

1,3-Benzenediol, 2,4,6-trifluoro-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1,3-Benzenediol, 2,4,6-trifluoro- with structurally related fluorinated phenolic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
1,3-Benzenediol, 2,4,6-trifluoro- 175359-18-9 C₆H₃F₃O₂ 168.09 Two hydroxyl groups; three fluorine atoms
2,3-Difluorohydroquinone 124728-90-1 C₆H₄F₂O₂ 146.09 Two hydroxyl groups; two fluorine atoms
1,3-Benzenediol, 2,4-difluoro- 195136-71-1 C₆H₄F₂O₂ 146.09 Two hydroxyl groups; two fluorine atoms
2,4,6-Trifluorophenol 2268-17-9 C₆H₃F₃O 148.08 One hydroxyl group; three fluorine atoms

Key Observations :

  • 1,3-Benzenediol, 2,4,6-trifluoro- has higher molecular weight and polarity compared to mono-hydroxyl analogs like 2,4,6-trifluorophenol due to the presence of two hydroxyl groups.
  • The trifluoro substitution enhances acidity. For example, 2,4,6-trifluorophenol (pKa ~4.5) is more acidic than phenol (pKa ~10), and the additional hydroxyl group in 1,3-Benzenediol, 2,4,6-trifluoro- likely further lowers its pKa.
Chemical Reactivity
  • Electrophilic Substitution: Fluorine atoms deactivate the aromatic ring, directing incoming electrophiles to the less hindered 5-position. This contrasts with 2,3-difluorohydroquinone, where fluorine atoms may influence regioselectivity differently.
  • Oxidation Stability: The electron-withdrawing fluorine substituents stabilize the phenolic hydroxyl groups against oxidation, making 1,3-Benzenediol, 2,4,6-trifluoro- more stable than non-fluorinated resorcinol derivatives under oxidative conditions.

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